molecular formula C19H16N4O3 B2365729 N-(2-oxo-2-((2-phenoxypyrimidin-5-yl)amino)ethyl)benzamide CAS No. 1421475-72-0

N-(2-oxo-2-((2-phenoxypyrimidin-5-yl)amino)ethyl)benzamide

Cat. No.: B2365729
CAS No.: 1421475-72-0
M. Wt: 348.362
InChI Key: XGYHMQZMDBNZIF-UHFFFAOYSA-N
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Description

N-(2-oxo-2-((2-phenoxypyrimidin-5-yl)amino)ethyl)benzamide is a complex organic compound with the molecular formula C19H16N4O2 This compound is known for its unique structure, which includes a benzamide group linked to a pyrimidine ring through an oxoethyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxo-2-((2-phenoxypyrimidin-5-yl)amino)ethyl)benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidine derivative, which is then coupled with a benzamide precursor. The key steps include:

    Formation of the Pyrimidine Ring: This involves the reaction of appropriate starting materials such as phenol and pyrimidine derivatives under controlled conditions.

    Coupling Reaction: The pyrimidine derivative is then coupled with a benzamide precursor using reagents like coupling agents (e.g., EDC, DCC) and catalysts.

    Oxidation: The final step involves the oxidation of the intermediate to form the oxoethyl bridge, completing the synthesis of the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(2-oxo-2-((2-phenoxypyrimidin-5-yl)amino)ethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxo derivatives.

    Reduction: Reduction reactions can modify the oxo group to hydroxyl or other functional groups.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxo derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(2-oxo-2-((2-phenoxypyrimidin-5-yl)amino)ethyl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-oxo-2-((2-phenoxypyrimidin-5-yl)amino)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in key cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-(2-oxo-2-((2-phenoxypyrimidin-5-yl)amino)ethyl)benzamide: shares structural similarities with other benzamide and pyrimidine derivatives.

    Indole Derivatives: Compounds like indole-3-acetic acid and its derivatives have similar aromatic structures and biological activities.

Uniqueness

What sets this compound apart is its unique combination of a benzamide group and a pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

N-[2-oxo-2-[(2-phenoxypyrimidin-5-yl)amino]ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O3/c24-17(13-20-18(25)14-7-3-1-4-8-14)23-15-11-21-19(22-12-15)26-16-9-5-2-6-10-16/h1-12H,13H2,(H,20,25)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGYHMQZMDBNZIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC(=O)NC2=CN=C(N=C2)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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